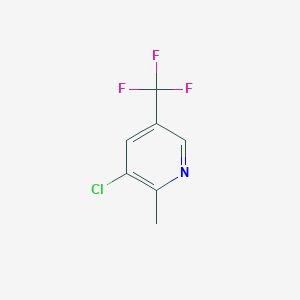

3-Chloro-2-methyl-5-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

3-chloro-2-methyl-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3N/c1-4-6(8)2-5(3-12-4)7(9,10)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKYBAQUYKRUCIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20938634 | |

| Record name | 3-Chloro-2-methyl-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20938634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175277-30-2, 175227-30-2 | |

| Record name | 3-Chloro-2-methyl-5-(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175277-30-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-2-methyl-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20938634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-2-methyl-5-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of the chemical intermediate, 3-Chloro-2-methyl-5-(trifluoromethyl)pyridine. Due to the limited availability of direct experimental data for this specific compound, this guide presents a combination of predicted values from computational models and detailed, standardized experimental protocols for the determination of these properties. This document is intended to serve as a valuable resource for researchers and professionals in drug development and chemical synthesis, offering both theoretical insights and practical methodologies. The guide includes structured data tables for easy reference and visual workflows to illustrate the process of property determination.

Introduction

This compound is a halogenated pyridine derivative. Such compounds are of significant interest in medicinal chemistry and agrochemical research due to the unique properties conferred by the trifluoromethyl group and halogen substituents. These groups can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. A thorough understanding of the physicochemical properties of this intermediate is crucial for its effective use in the synthesis of novel active pharmaceutical ingredients and other complex organic molecules.

Physicochemical Properties

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value for this compound | 3-Chloro-5-(trifluoromethyl)pyridine (for comparison)[1] | 2-Chloro-5-(trifluoromethyl)pyridine (for comparison) |

| Molecular Formula | C₇H₅ClF₃N | C₆H₃ClF₃N | C₆H₃ClF₃N |

| Molecular Weight | 195.57 g/mol | 181.54 g/mol | 181.54 g/mol |

| Melting Point | Data not available | Not specified | 32-34 °C |

| Boiling Point | Data not available | Not specified | Not specified |

| Density | Data not available | Not specified | 1.417 g/mL at 25 °C |

| logP (Octanol-Water Partition Coefficient) | Data not available | 2.4 | 2.7 |

| pKa (Acid Dissociation Constant) | Data not available | Not specified | Not specified |

| Solubility | Data not available | Not specified | Not specified |

Note: The data for the reference compounds are a mix of experimental and computed values.

Experimental Protocols for Physicochemical Property Determination

The following sections detail standardized laboratory procedures for the experimental determination of the key physicochemical properties of organic compounds like this compound.

Melting Point Determination

The melting point is a fundamental physical property used for identification and purity assessment of a solid compound.

Methodology:

-

Sample Preparation: A small amount of the crystalline solid is finely crushed and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range. A narrow melting range is indicative of a pure compound.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

Methodology:

-

Apparatus: A micro boiling point apparatus or a distillation setup can be used. For small quantities, a Thiele tube is often employed.

-

Procedure (Thiele Tube Method): A small amount of the liquid is placed in a small test tube, and an inverted capillary tube (sealed at one end) is added. The test tube is attached to a thermometer and heated in the Thiele tube containing mineral oil.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed. The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.

Density Measurement

Density is the mass of a substance per unit volume.

Methodology:

-

Apparatus: A pycnometer or a calibrated graduated cylinder and an analytical balance are required.

-

Procedure (Pycnometer Method): The mass of the clean, dry pycnometer is determined. It is then filled with the liquid, and any excess is removed. The mass of the pycnometer filled with the liquid is measured.

-

Calculation: The mass of the liquid is determined by subtraction. The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Solubility Determination

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.

Methodology:

-

Solvent Selection: A range of standard solvents (e.g., water, ethanol, acetone, hexane) are used.

-

Procedure: A small, known amount of the solute is added to a known volume of the solvent in a vial at a constant temperature. The mixture is agitated (e.g., using a shaker or stirrer) until equilibrium is reached.

-

Analysis: The concentration of the dissolved solute is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC, after filtering out any undissolved solid.

pKa Determination

The pKa is a measure of the acidity of a compound.

Methodology:

-

Apparatus: A pH meter and a potentiometric titrator are typically used.

-

Procedure (Potentiometric Titration): A solution of the compound in a suitable solvent (often a water-cosolvent mixture) is titrated with a standardized solution of a strong acid or base. The pH of the solution is monitored throughout the titration.

-

Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.

logP (Octanol-Water Partition Coefficient) Determination

The logP value is a measure of the lipophilicity of a compound.

Methodology:

-

Shake-Flask Method: A solution of the compound is prepared in a biphasic system of n-octanol and water. The mixture is shaken vigorously to allow for partitioning of the compound between the two phases.

-

Phase Separation: The mixture is allowed to stand until the two phases have completely separated.

-

Concentration Measurement: The concentration of the compound in each phase is determined using an appropriate analytical method (e.g., UV-Vis spectroscopy, HPLC).

-

Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Workflow and Visualization

The determination of the physicochemical properties of a novel compound follows a logical progression of experiments. The following diagram illustrates a typical workflow.

Caption: A flowchart illustrating the typical experimental workflow for the synthesis, purification, structural characterization, and physicochemical property determination of a chemical compound.

Conclusion

This technical guide has provided an overview of the predicted physicochemical properties of this compound and detailed experimental protocols for their determination. While experimental data for this specific molecule remains to be published, the methodologies and comparative data presented herein offer a solid foundation for researchers and professionals working with this and related compounds. The systematic approach to property determination outlined in this guide is essential for advancing research and development in the fields of medicinal chemistry and materials science.

References

In-depth Technical Guide: 3-Chloro-2-methyl-5-(trifluoromethyl)pyridine

Predicted Structure and IUPAC Name

Based on IUPAC nomenclature rules, the predicted structure and name for the requested compound are as follows:

Predicted IUPAC Name: 3-Chloro-2-methyl-5-(trifluoromethyl)pyridine

Predicted Chemical Structure:

Caption: Predicted molecular structure of this compound.

Predicted Physicochemical Properties

Quantitative data for this compound is unavailable. The following table summarizes the known properties of a structurally similar compound, 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine, which can serve as a preliminary reference.[1]

| Property | Value (for 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine) | Reference |

| Molecular Formula | C₆H₂ClF₄N | [1] |

| Molecular Weight | 199.53 g/mol | [1] |

| Appearance | Colorless to Almost colorless clear liquid | |

| Boiling Point | 50-55 °C at 11 mmHg | |

| Melting Point | 16-20 °C | |

| Density | 1.524 g/mL at 25 °C | |

| Refractive Index | n20/D 1.433 |

Potential Synthesis Routes

Detailed experimental protocols for the synthesis of this compound have not been found. However, a plausible synthetic pathway can be extrapolated from methods used for analogous compounds. A common precursor for similar substituted pyridines is 2,3-dichloro-5-(trifluoromethyl)pyridine.[1]

A potential, though unverified, synthetic workflow could involve the selective methylation of a precursor.

Caption: Hypothetical synthesis workflow for this compound.

Potential Biological Activity and Signaling Pathways

The biological activity of this compound is currently uncharacterized. However, trifluoromethylpyridine derivatives are known to be of interest in medicinal chemistry and drug development due to their potential biological activities.[1] For instance, some trifluoromethylpyridine piperazine derivatives have shown potential as plant activators with antiviral activities.

Given the lack of specific data, any discussion of signaling pathways would be highly speculative. Research on analogous compounds suggests that such molecules can interact with various biological targets, but this cannot be directly applied to the requested compound without experimental evidence.

Experimental Protocols

No published experimental protocols for the synthesis, purification, or analysis of this compound were identified. For researchers interested in this compound, the development of a novel synthetic route would be necessary. This would typically involve:

-

Retrosynthetic Analysis: To identify potential starting materials and key reactions.

-

Reaction Optimization: Screening of catalysts, solvents, temperatures, and reaction times.

-

Purification and Characterization: Development of methods for isolating the pure compound and confirming its structure using techniques such as NMR, Mass Spectrometry, and IR spectroscopy.

A generalized workflow for developing a synthetic protocol is illustrated below.

Caption: General workflow for novel chemical synthesis protocol development.

Conclusion

This technical guide highlights the current lack of available scientific information for this compound. While predictions based on similar compounds can offer some initial insights, all properties and potential applications of this specific molecule must be determined through experimental investigation. Researchers and drug development professionals are encouraged to pursue the synthesis and characterization of this novel compound to explore its potential utility.

References

An In-Depth Technical Guide to the Synthesis of 3-Chloro-2-methyl-5-(trifluoromethyl)pyridine from 3-Picoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for the preparation of 3-Chloro-2-methyl-5-(trifluoromethyl)pyridine, a valuable intermediate in the pharmaceutical and agrochemical industries, starting from the readily available bulk chemical, 3-picoline. The synthesis is a multi-step process involving key transformations of the pyridine ring and its methyl substituent. This document outlines detailed experimental methodologies, presents quantitative data in structured tables for easy comparison, and includes visualizations of the synthetic workflow.

Executive Summary

The synthesis of this compound from 3-picoline is a challenging but feasible process that can be accomplished through a four-step sequence. The overall strategy involves the initial formation of a key intermediate, 2-chloro-5-(trifluoromethyl)pyridine, followed by further functionalization of the pyridine ring. The proposed synthetic route is as follows:

-

Chlorination of 3-Picoline: Conversion of 3-picoline to 2-chloro-5-(trichloromethyl)pyridine through a high-temperature chlorination process.

-

Fluorination: Halogen exchange reaction to convert the trichloromethyl group to a trifluoromethyl group, yielding 2-chloro-5-(trifluoromethyl)pyridine.

-

Regioselective Chlorination: Introduction of a second chlorine atom at the 3-position of the pyridine ring to afford 2,3-dichloro-5-(trifluoromethyl)pyridine.

-

Regioselective Methylation: Selective introduction of a methyl group at the 2-position via a palladium-catalyzed cross-coupling reaction to yield the final product.

This guide provides detailed protocols and quantitative data for each of these steps, compiled from various sources including patent literature and scientific publications.

Synthetic Pathway Overview

The overall synthetic transformation from 3-picoline to this compound is depicted in the workflow diagram below.

Caption: Overall synthetic workflow from 3-Picoline.

Detailed Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis, along with tables summarizing the key quantitative data.

Step 1: Synthesis of 2-Chloro-5-(trichloromethyl)pyridine from 3-Picoline

The initial step involves the chlorination of both the pyridine ring at the 2-position and the methyl group at the 5-position. This can be achieved through a high-temperature gas-phase reaction or a liquid-phase process. A common method involves the N-oxidation of 3-picoline, followed by chlorination.

Experimental Protocol (Liquid-Phase Chlorination):

-

N-Oxidation of 3-Picoline: 3-Picoline is treated with an oxidizing agent, such as hydrogen peroxide in glacial acetic acid, to form N-oxygen-3-picoline.

-

Chlorination of N-oxygen-3-picoline: The resulting N-oxide is then reacted with a chlorinating agent like benzoyl chloride to yield 2-chloro-5-methylpyridine.

-

Side-Chain Chlorination: The 2-chloro-5-methylpyridine is subsequently chlorinated using chlorine gas in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN), in a suitable solvent like o-dichlorobenzene at elevated temperatures (120-140 °C) for an extended period (18-20 hours) to afford 2-chloro-5-trichloromethylpyridine.[1]

| Parameter | Value | Reference |

| Starting Material | 3-Picoline | [1] |

| Key Intermediates | N-oxygen-3-picoline, 2-chloro-5-methylpyridine | [1] |

| Chlorinating Agents | Benzoyl chloride, Chlorine gas | [1] |

| Initiator | Azobisisobutyronitrile (AIBN) | [1] |

| Solvent | o-dichlorobenzene | [1] |

| Temperature | 120-140 °C | [1] |

| Reaction Time | 18-20 hours | [1] |

| Yield | Not explicitly stated in the source | [1] |

Step 2: Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine

This step involves the fluorination of the trichloromethyl group of 2-chloro-5-(trichloromethyl)pyridine. This is typically achieved through a halogen exchange reaction using a fluorinating agent.

Experimental Protocol:

-

2-chloro-5-trichloromethylpyridine is dissolved in a high-boiling polar aprotic solvent such as dimethyl sulfoxide (DMSO).

-

Anhydrous potassium fluoride (KF) is added as the fluorinating agent. A phase-transfer catalyst, for instance, cetyltrimethylammonium bromide, can be employed to facilitate the reaction.

-

The reaction mixture is heated to facilitate the halogen exchange, yielding 2-chloro-5-(trifluoromethyl)pyridine.

| Parameter | Value | Reference |

| Starting Material | 2-Chloro-5-(trichloromethyl)pyridine | |

| Fluorinating Agent | Anhydrous Potassium Fluoride (KF) | |

| Catalyst | Phase-transfer catalyst (optional) | |

| Solvent | Dimethyl sulfoxide (DMSO) | |

| Temperature | Elevated, specific temp. not detailed | |

| Yield | High (specific value not detailed) |

Step 3: Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine

The key intermediate, 2-chloro-5-(trifluoromethyl)pyridine, undergoes regioselective chlorination at the 3-position.

Experimental Protocol:

-

2-Chloro-5-(trifluoromethyl)pyridine is reacted with chlorine gas.

-

The reaction is typically carried out in the presence of a Lewis acid catalyst, such as antimony trichloride (SbCl3), to promote electrophilic aromatic substitution on the electron-deficient pyridine ring.

-

The reaction is performed at elevated temperatures to ensure a reasonable reaction rate.

| Parameter | Value | Reference |

| Starting Material | 2-Chloro-5-(trifluoromethyl)pyridine | [2] |

| Chlorinating Agent | Chlorine gas | [2] |

| Catalyst | Antimony trichloride (SbCl3) | [2] |

| Temperature | Elevated, specific temp. not detailed | [2] |

| Yield | Good (specific value not detailed) | [2] |

Step 4: Synthesis of this compound

The final step is the selective methylation of 2,3-dichloro-5-(trifluoromethyl)pyridine at the 2-position. This is best achieved using a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling. The Suzuki coupling is generally preferred due to the lower toxicity of the organoboron reagents compared to organotin reagents.

Experimental Protocol (Suzuki Coupling):

-

To a solution of 2,3-dichloro-5-(trifluoromethyl)pyridine in a suitable solvent (e.g., 1,4-dioxane, toluene, or DMF), a palladium catalyst such as Pd(PPh3)4 or Pd(dppf)Cl2 is added.

-

A methylating agent, typically methylboronic acid or its esters (e.g., trimethylboroxine), is added as the coupling partner.

-

A base, such as potassium carbonate, cesium carbonate, or potassium phosphate, is required to activate the boronic acid.

-

The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) to the desired temperature (typically 80-120 °C) until the reaction is complete, as monitored by techniques like GC-MS or TLC.

-

Upon completion, the reaction is worked up by quenching with water, extracting the product with an organic solvent, and purifying by column chromatography or distillation.

Experimental Workflow:

Caption: Workflow for the Suzuki cross-coupling reaction.

| Parameter | Value | Reference |

| Starting Material | 2,3-Dichloro-5-(trifluoromethyl)pyridine | [3] |

| Methylating Agent | Methylboronic acid or trimethylboroxine | [3] |

| Catalyst | Palladium complex (e.g., Pd(PPh3)4, Pd(dppf)Cl2) | [4][5] |

| Base | K2CO3, Cs2CO3, K3PO4 | [4] |

| Solvent | 1,4-Dioxane, Toluene, DMF | [4] |

| Temperature | 80-120 °C | [4] |

| Yield | Dependent on specific conditions, generally moderate to high |

Signaling Pathways and Logical Relationships

The regioselectivity of the final methylation step is a critical aspect of this synthesis. The following diagram illustrates the logical relationship in the selective Suzuki coupling.

References

An In-depth Technical Guide to the Solubility of 3-Chloro-2-methyl-5-(trifluoromethyl)pyridine in Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Chloro-2-methyl-5-(trifluoromethyl)pyridine. Due to the limited availability of specific quantitative solubility data in published literature for this compound, this document outlines the expected solubility based on its chemical structure and provides a detailed, generalized experimental protocol for its precise determination.

Expected Solubility Profile

This compound is a halogenated pyridine derivative. Its molecular structure, characterized by the presence of a polar pyridine ring and trifluoromethyl group, alongside less polar chloro and methyl groups, suggests a degree of solubility in a range of organic solvents. Based on the principle of "like dissolves like," it is anticipated that the compound will exhibit higher solubility in polar aprotic and moderately polar solvents. Qualitative data for the structurally similar compound, 2-Chloro-5-(trifluoromethyl)pyridine, indicates it is generally soluble in most organic solvents while being sparingly soluble to insoluble in water. A similar trend is expected for this compound.

Precise quantitative solubility data is crucial for applications in process chemistry, formulation development, and analytical method development. The following sections detail a robust experimental approach for generating this critical data.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| e.g., Methanol | |||

| e.g., Ethanol | |||

| e.g., Acetone | |||

| e.g., Acetonitrile | |||

| e.g., Dichloromethane | |||

| e.g., Toluene | |||

| e.g., Hexane |

Experimental Protocol for Solubility Determination: Isothermal Saturation Method

The isothermal saturation (or shake-flask) method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid in a liquid solvent.[1][2] This method involves creating a saturated solution at a constant temperature and then determining the concentration of the solute in that solution.

3.1. Materials and Equipment

-

This compound (solute)

-

Selected organic solvents (analytical grade or higher)

-

Thermostatic shaker or water bath with agitation capabilities

-

Calibrated thermometer

-

Analytical balance (± 0.0001 g)

-

Glass vials or flasks with airtight seals

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pipettes and other standard laboratory glassware

-

Evaporating dishes or pre-weighed vials for gravimetric analysis

-

Vacuum oven or desiccator

3.2. Procedure

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume or mass of a specific organic solvent. The presence of undissolved solid is essential to ensure that equilibrium with the saturated state is achieved.[3][4]

-

Equilibration: Seal the vials and place them in a thermostatic shaker set to the desired constant temperature. Agitate the mixtures for a sufficient period to allow the system to reach equilibrium. The time required can vary and should be determined by preliminary experiments (e.g., sampling at 24, 48, and 72 hours) to ensure the measured concentration does not change over time.[1]

-

Phase Separation: Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed at the constant temperature for a period to allow the excess solid to sediment.

-

Sampling: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pipette or syringe. To ensure no solid particles are transferred, pass the solution through a syringe filter.

-

Concentration Analysis: Determine the concentration of the solute in the filtered sample. A common and straightforward method is gravimetric analysis, as detailed below. Other instrumental techniques such as HPLC or UV-Vis spectroscopy can also be used if a validated method is available.[3][5]

3.3. Gravimetric Analysis for Concentration Determination

-

Weighing: Transfer the known volume of the filtered saturated solution into a pre-weighed, clean, and dry evaporating dish.[6][7] Record the total weight of the dish and the solution.

-

Solvent Evaporation: Place the evaporating dish in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute to gently evaporate the solvent.

-

Drying to a Constant Weight: Once the solvent is fully evaporated, dry the dish containing the solid residue to a constant weight.[6] This ensures all residual solvent is removed.

-

Calculation: The mass of the dissolved solid is the final constant weight of the dish and residue minus the initial weight of the empty dish. The solubility can then be expressed in various units, such as grams per 100 mL or moles per liter.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal saturation method with gravimetric analysis.

Caption: Experimental workflow for solubility determination.

This guide provides a foundational understanding and a practical framework for researchers to determine the solubility of this compound in various organic solvents. The generation of such data is essential for the effective application of this compound in research and development.

References

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. Determination of aqueous solubility by heating and equilibration: A technical note - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. pharmajournal.net [pharmajournal.net]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. scribd.com [scribd.com]

- 7. cefns.nau.edu [cefns.nau.edu]

Navigating the Synthesis Landscape: A Technical Guide to the Hazards and Safe Handling of 3-Chloro-2-methyl-5-(trifluoromethyl)pyridine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-methyl-5-(trifluoromethyl)pyridine is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its unique trifluoromethylpyridine structure makes it a valuable intermediate for creating complex molecules with desired biological activities. However, its chemical properties also present a range of hazards that necessitate stringent safety protocols. This technical guide provides a comprehensive overview of the hazards associated with this compound and details the necessary safety precautions and experimental protocols for its safe handling in a laboratory setting.

Note on the Chemical Identity: While the request specified "this compound," the available safety data and literature predominantly refer to "3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine" (CAS No. 72537-17-8). Given the high degree of structural similarity and the detailed information available for the fluoro-analogue, this guide will focus on the hazards and safety precautions for 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine , as it provides a robust and data-supported framework for safe handling. Researchers working with the methyl-analogue should treat it with at least the same level of caution, pending a specific hazard assessment.

Hazard Identification and Classification

3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards associated with this compound are its flammability and its irritant effects on the skin, eyes, and respiratory system.

GHS Classification

The GHS classification for 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine is summarized in the table below.

| Hazard Class | Category |

| Flammable Liquids | 3 |

| Skin Corrosion/Irritation | 2 |

| Serious Eye Damage/Eye Irritation | 2A |

| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory tract irritation) |

Hazard Statements and Precautionary Measures

The following table outlines the GHS hazard statements (H-statements) and precautionary statements (P-statements) for this compound.[1][2]

| Type | Code | Statement |

| Hazard | H226 | Flammable liquid and vapour. |

| H315 | Causes skin irritation. | |

| H319 | Causes serious eye irritation. | |

| H335 | May cause respiratory irritation. | |

| Precautionary (Prevention) | P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. |

| P233 | Keep container tightly closed. | |

| P240 | Ground and bond container and receiving equipment. | |

| P241 | Use explosion-proof electrical/ventilating/lighting equipment. | |

| P242 | Use non-sparking tools. | |

| P243 | Take action to prevent static discharges. | |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. | |

| P264 | Wash skin thoroughly after handling. | |

| P271 | Use only outdoors or in a well-ventilated area. | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |

| Precautionary (Response) | P302+P352 | IF ON SKIN: Wash with plenty of water. |

| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. | |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P312 | Call a POISON CENTER/doctor if you feel unwell. | |

| P332+P313 | If skin irritation occurs: Get medical advice/attention. | |

| P337+P313 | If eye irritation persists: Get medical advice/attention. | |

| P362+P364 | Take off contaminated clothing and wash it before reuse. | |

| P370+P378 | In case of fire: Use dry chemical, CO2, or alcohol-resistant foam to extinguish. | |

| Precautionary (Storage) | P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P403+P235 | Store in a well-ventilated place. Keep cool. | |

| P405 | Store locked up. | |

| Precautionary (Disposal) | P501 | Dispose of contents/container to an approved waste disposal plant. |

Physical and Chemical Properties

Understanding the physical and chemical properties of 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine is crucial for its safe handling and for designing appropriate experimental conditions.

| Property | Value |

| CAS Number | 72537-17-8 |

| Molecular Formula | C₆H₂ClF₄N |

| Molecular Weight | 199.53 g/mol |

| Appearance | Liquid |

| Boiling Point | 50-55 °C at 11 mmHg |

| Melting Point | 16-20 °C |

| Density | 1.524 g/mL at 25 °C |

| Flash Point | 52 °C (125.6 °F) - closed cup[2] |

| Refractive Index | n20/D 1.433 |

Toxicological Information

Key Toxicological Endpoints:

-

Acute Toxicity: Data not available.

-

Skin Corrosion/Irritation: Causes skin irritation.[1]

-

Serious Eye Damage/Irritation: Causes serious eye irritation.[1]

-

Respiratory or Skin Sensitization: No data available.[3]

-

Germ Cell Mutagenicity: No data available.

-

Carcinogenicity: No data available.[3]

-

Reproductive Toxicity: No data available.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]

-

Specific Target Organ Toxicity (Repeated Exposure): No data available.

-

Aspiration Hazard: No data available.

Given the lack of comprehensive toxicological data, it is prudent to handle this compound with a high degree of caution and to minimize all potential routes of exposure.

Experimental Protocols

Adherence to detailed and robust experimental protocols is paramount when working with 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine. The following sections provide methodologies for safe handling, storage, and emergency response.

Personal Protective Equipment (PPE)

A critical first line of defense against exposure is the correct and consistent use of Personal Protective Equipment.

Safe Handling and Storage Protocol

Due to its flammability and irritant properties, 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine requires careful handling and storage.

Methodology:

-

Work Area Preparation:

-

All manipulations should be conducted within a certified chemical fume hood to ensure adequate ventilation and to contain any vapors.

-

Ensure the fume hood is free of clutter and that all ignition sources (e.g., hot plates, open flames, static-producing equipment) are removed from the immediate vicinity.

-

Have a Class B fire extinguisher (dry chemical or CO2) and a safety shower/eyewash station readily accessible.

-

-

Chemical Handling:

-

Ground and bond all containers and receiving equipment to prevent static discharge, which can ignite flammable vapors.[1]

-

Use non-sparking tools for all transfers and manipulations.[1]

-

When transferring the liquid, do so slowly and carefully to minimize splashing and vapor generation.

-

Keep the container tightly closed when not in use.[1]

-

-

Storage:

-

Store in a cool, dry, and well-ventilated area away from heat and ignition sources.[1]

-

Store in a tightly sealed container, preferably the original container.

-

Store in a locked cabinet or area to restrict access to authorized personnel only.[1]

-

Avoid storage with incompatible materials such as strong oxidizing agents.

-

Emergency Procedures

In the event of an accidental release, fire, or exposure, a swift and appropriate response is crucial to mitigate harm.

Methodology:

-

Immediate Response:

-

Evacuate all non-essential personnel from the immediate area.

-

Ensure the area is well-ventilated.

-

Remove all sources of ignition.

-

-

Containment and Cleanup:

-

Wear appropriate PPE, including respiratory protection if vapors are present.

-

For small spills, absorb the liquid with an inert, non-combustible material such as sand or vermiculite.

-

Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.

-

For large spills, dike the area to prevent spreading and contact emergency response personnel.

-

-

Decontamination:

-

Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

-

All cleaning materials should be treated as hazardous waste.

-

Methodology:

-

Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

-

Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water for at least 15 minutes. If skin irritation persists, seek medical attention.[1]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Methodology:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam. Do not use a direct stream of water, as it may spread the fire.

-

Specific Hazards: The compound is a flammable liquid, and its vapors can form explosive mixtures with air. Vapors are heavier than air and may travel to a source of ignition and flash back.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Stability and Reactivity

-

Chemical Stability: The compound is stable under recommended storage conditions.

-

Conditions to Avoid: Avoid heat, flames, sparks, and other sources of ignition.

-

Incompatible Materials: Strong oxidizing agents.

-

Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products may include carbon oxides (CO, CO2), nitrogen oxides (NOx), hydrogen chloride gas, and hydrogen fluoride.[4]

Disposal Considerations

All waste materials containing 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine must be disposed of as hazardous waste.

Methodology:

-

Collect all waste, including contaminated absorbents and cleaning materials, in a properly labeled, sealed container.

-

Dispose of the waste through a licensed hazardous waste disposal company.

-

Follow all local, state, and federal regulations for hazardous waste disposal.[1]

Conclusion

3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine is a valuable chemical intermediate that requires careful and informed handling due to its flammability and irritant properties. By understanding its hazards, implementing robust safety protocols, and being prepared for emergencies, researchers and scientists can work with this compound safely and effectively. This guide provides a comprehensive framework for achieving that goal, emphasizing the importance of a strong safety culture in the laboratory.

References

Navigating the Synthesis and Procurement of 3-Chloro-2-methyl-5-(trifluoromethyl)pyridine: A Technical Guide

For Immediate Release

Commercial Availability: A Landscape of Custom Synthesis

Initial investigations reveal that 3-Chloro-2-methyl-5-(trifluoromethyl)pyridine is not a stock item in the catalogs of major chemical suppliers. Its structural analogues, such as 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine and 2,3-Dichloro-5-(trifluoromethyl)pyridine, are more commonly available, highlighting the specialized nature of the target compound.

For researchers requiring this specific molecule, the most viable procurement route is through custom synthesis. Several companies specialize in the production of complex organic molecules and fluorinated compounds for research and development purposes.

Table 1: Prominent Custom Synthesis Providers

| Company | Specialization | Geographic Reach |

| Frontier Specialty Chemicals | Complex organic molecule synthesis, including heterocyclic compounds and boronic acids. | USA (Global Shipping) |

| FutureFuel Chemical Company | Custom chemical manufacturing from concept to commercialization for various industries, including pharmaceuticals and agriculture. | USA |

| BOC Sciences | Lab-scale custom synthesis, biosynthesis, and bioconjugation services. | USA |

| Pharma Inventor Inc. | Custom synthesis of a wide range of chemical compounds, including high-potency compounds and reference standards. | Canada |

| Amfluoro | Custom synthesis with a focus on fluorine chemistry. | China |

Physicochemical Properties and Identification

The definitive identification of this compound relies on its unique chemical structure and corresponding analytical data. While a specific CAS number for this compound is not readily found in major databases, its molecular formula and weight can be calculated.

Table 2: Calculated Physicochemical Properties

| Property | Value |

| Molecular Formula | C₇H₅ClF₃N |

| Molecular Weight | 195.57 g/mol |

| IUPAC Name | This compound |

Characterization of a synthesized batch would rely on standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While experimental data for the target compound is not publicly available, the expected spectral characteristics can be inferred from closely related compounds.

Proposed Synthesis Pathway

The following diagram illustrates a logical relationship for a potential synthesis workflow.

Caption: Proposed general workflow for the synthesis of this compound.

Detailed Experimental Considerations

A potential experimental protocol, adapted from general procedures for the chlorination of pyridine rings, is outlined below. Note: This is a theoretical protocol and would require optimization and safety assessment.

Objective: To synthesize this compound.

Materials:

-

2-methyl-5-(trifluoromethyl)pyridine

-

N-Chlorosuccinimide (NCS)

-

Anhydrous solvent (e.g., acetonitrile, dichloromethane)

-

Inert gas (e.g., nitrogen, argon)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 2-methyl-5-(trifluoromethyl)pyridine in the chosen anhydrous solvent.

-

Add N-Chlorosuccinimide (NCS) to the solution. The molar ratio of NCS to the starting material may need to be optimized, typically starting with a slight excess of NCS.

-

The reaction mixture is stirred at a controlled temperature. The optimal temperature and reaction time will need to be determined experimentally, potentially ranging from room temperature to reflux.

-

Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, the reaction mixture is quenched, typically with an aqueous solution of a reducing agent like sodium thiosulfate to remove any unreacted NCS.

-

The crude product is extracted into an organic solvent.

-

The organic layers are combined, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure.

-

The resulting crude product is purified, most commonly by column chromatography on silica gel, to isolate the desired this compound.

-

The purified product is characterized by NMR and MS to confirm its identity and purity.

The following diagram illustrates the logical flow of the proposed experimental protocol.

Caption: Step-by-step workflow for the proposed synthesis of this compound.

Conclusion

This compound represents a valuable but commercially scarce building block for chemical synthesis. Researchers and drug development professionals seeking to utilize this compound will likely need to engage with a custom synthesis provider. The proposed synthesis pathway and experimental considerations in this guide offer a foundational approach for its laboratory-scale preparation. As with any chemical synthesis, appropriate safety precautions and reaction optimization are paramount.

Methodological & Application

Synthesis Protocol for 3-Chloro-2-methyl-5-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the synthesis of 3-Chloro-2-methyl-5-(trifluoromethyl)pyridine, a valuable building block in medicinal chemistry and agrochemical research. The synthesis is presented as a multi-step process, commencing from readily available starting materials.

Abstract

A robust, multi-step synthesis for this compound has been developed. The synthesis commences with the selective radical chlorination of the 5-methyl group of 2,5-dimethylpyridine to yield 2-methyl-5-(trichloromethyl)pyridine. This intermediate subsequently undergoes a halogen exchange reaction to afford 2-methyl-5-(trifluoromethyl)pyridine. Finally, regioselective chlorination at the 3-position of the pyridine ring furnishes the target compound. This protocol provides detailed experimental procedures, characterization data, and a discussion of the underlying chemical principles.

Introduction

Substituted pyridines are integral scaffolds in a vast array of pharmaceuticals and agrochemicals. The unique electronic properties imparted by the trifluoromethyl group, such as increased metabolic stability and binding affinity, make trifluoromethyl-substituted pyridines particularly sought-after intermediates. This compound combines these features with a chlorine substituent that can serve as a handle for further functionalization, for instance, through cross-coupling reactions. This document outlines a reliable laboratory-scale synthesis of this important compound.

Synthesis Pathway

The overall synthetic strategy is depicted below. The synthesis begins with the selective chlorination of 2,5-dimethylpyridine, followed by fluorination and a final chlorination step.

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Methyl-5-(trichloromethyl)pyridine

This step involves the selective radical chlorination of the methyl group at the 5-position of 2,5-dimethylpyridine.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2,5-Dimethylpyridine | 107.15 | 10.7 g | 0.1 |

| Carbon Tetrachloride (CCl4) | 153.82 | 100 mL | - |

| N-Chlorosuccinimide (NCS) | 133.49 | 40.1 g | 0.3 |

| Benzoyl Peroxide (BPO) | 242.23 | 0.24 g | 0.001 |

Procedure:

-

To a dry 250 mL three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add 2,5-dimethylpyridine (10.7 g, 0.1 mol) and carbon tetrachloride (100 mL).

-

Add N-chlorosuccinimide (40.1 g, 0.3 mol) and benzoyl peroxide (0.24 g, 0.001 mol) to the solution.

-

Heat the reaction mixture to reflux (approximately 77°C) under a nitrogen atmosphere with vigorous stirring.

-

Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

After completion, cool the reaction mixture to room temperature.

-

Filter the solid succinimide byproduct and wash it with a small amount of cold carbon tetrachloride.

-

Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield 2-methyl-5-(trichloromethyl)pyridine as a colorless to pale yellow oil.

Step 2: Synthesis of 2-Methyl-5-(trifluoromethyl)pyridine

This step involves the fluorination of the trichloromethyl group using a halogen exchange (Halex) reaction.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Methyl-5-(trichloromethyl)pyridine | 210.49 | 21.0 g | 0.1 |

| Antimony Trifluoride (SbF3) | 178.76 | 19.7 g | 0.11 |

| Anhydrous Hydrogen Fluoride (HF) | 20.01 | As needed (catalyst) | - |

Procedure:

-

Caution: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment, including acid-resistant gloves and face shield, due to the use of anhydrous HF.

-

In a suitable pressure-resistant reactor (e.g., a stainless steel autoclave), place 2-methyl-5-(trichloromethyl)pyridine (21.0 g, 0.1 mol) and antimony trifluoride (19.7 g, 0.11 mol).

-

Cool the reactor in an ice bath and carefully add a catalytic amount of anhydrous hydrogen fluoride.

-

Seal the reactor and heat it to 100-150°C for 3-5 hours. The internal pressure will increase during the reaction.

-

Monitor the reaction by taking aliquots (with extreme caution) and analyzing by GC-MS.

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the excess HF into a basic scrubber.

-

Pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

The crude product can be purified by distillation to give 2-methyl-5-(trifluoromethyl)pyridine.

Step 3: Synthesis of this compound

This final step involves the regioselective chlorination of the pyridine ring at the 3-position.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Methyl-5-(trifluoromethyl)pyridine | 161.13 | 16.1 g | 0.1 |

| Sulfuric Acid (concentrated) | 98.08 | 50 mL | - |

| N-Chlorosuccinimide (NCS) | 133.49 | 14.7 g | 0.11 |

Procedure:

-

To a 100 mL round-bottom flask, add 2-methyl-5-(trifluoromethyl)pyridine (16.1 g, 0.1 mol) and concentrated sulfuric acid (50 mL) at room temperature with stirring.

-

Cool the mixture in an ice bath and add N-chlorosuccinimide (14.7 g, 0.11 mol) portion-wise, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60°C for 2-4 hours.

-

Monitor the reaction by GC or TLC.

-

Once the reaction is complete, carefully pour the mixture onto crushed ice.

-

Neutralize the acidic solution with a saturated aqueous solution of sodium hydroxide until the pH is approximately 7-8.

-

Extract the product with ethyl acetate or dichloromethane.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

The final product, this compound, can be purified by column chromatography on silica gel or by vacuum distillation.

Data Summary

| Compound | Starting Material | Product | Yield (%) | Purity (%) |

| 1 | 2,5-Dimethylpyridine | 2-Methyl-5-(trichloromethyl)pyridine | 75-85 | >95 (GC) |

| 2 | 2-Methyl-5-(trichloromethyl)pyridine | 2-Methyl-5-(trifluoromethyl)pyridine | 60-70 | >97 (GC) |

| 3 | 2-Methyl-5-(trifluoromethyl)pyridine | This compound | 50-60 | >98 (GC/HPLC) |

Characterization

The structure and purity of the synthesized compounds should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy to confirm the chemical structure and substitution pattern.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight of the products.

-

High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the purity of the final product.

Experimental Workflow

Caption: Detailed workflow for the three-step synthesis.

Safety Precautions

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and appropriate gloves) must be worn at all times.

-

Carbon tetrachloride is a toxic and environmentally hazardous solvent; handle with care and dispose of waste properly.

-

Anhydrous hydrogen fluoride is extremely corrosive and toxic. Handle with extreme caution and ensure access to calcium gluconate gel as an antidote.

-

Concentrated sulfuric acid is highly corrosive.

-

Radical initiators like benzoyl peroxide can be explosive if not handled properly. Avoid grinding and heating in a dry state.

Conclusion

The described three-step synthesis provides a reliable and scalable method for the preparation of this compound. The protocols are detailed to ensure reproducibility in a standard laboratory setting. This versatile building block can be utilized in the development of novel therapeutic agents and crop protection chemicals.

Application Notes and Protocols for Suzuki Coupling of 3-Chloro-2-methyl-5-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This application note provides detailed protocols for the Suzuki coupling of 3-Chloro-2-methyl-5-(trifluoromethyl)pyridine with various aryl and heteroaryl boronic acids. The resulting 3-aryl-2-methyl-5-(trifluoromethyl)pyridine scaffolds are of significant interest in medicinal chemistry and drug discovery. The trifluoromethyl group can enhance properties such as metabolic stability, lipophilicity, and binding affinity of molecules to biological targets.[2][3]

The presence of the electron-withdrawing trifluoromethyl group and the inherent electron-deficient nature of the pyridine ring, coupled with the lower reactivity of a chloro leaving group, present unique challenges for this transformation.[4] Aryl chlorides are generally less reactive than the corresponding bromides or iodides in Suzuki-Miyaura couplings, often necessitating more active catalytic systems.[1][5] Careful selection of the palladium catalyst, ligand, base, and solvent system is therefore critical for achieving high yields and purity. The protocols described herein are based on established methodologies for the coupling of structurally similar electron-deficient chloropyridines and provide a solid foundation for reaction optimization.[5][6]

Applications in Drug Discovery

The 2-methyl-5-(trifluoromethyl)pyridine core is a privileged scaffold in medicinal chemistry. The introduction of diverse aryl and heteroaryl moieties at the 3-position via Suzuki coupling allows for the rapid generation of compound libraries for screening against various biological targets. Derivatives of trifluoromethylpyridines have shown promise in a range of therapeutic areas, including oncology and infectious diseases, by targeting key signaling pathways.[2][7] For instance, molecules containing this scaffold have been investigated as kinase inhibitors and antibacterial agents.[2] The ability to readily synthesize a variety of analogs from this compound makes it a valuable building block for structure-activity relationship (SAR) studies in drug development programs.[8]

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium complex. The generally accepted mechanism consists of three key steps: oxidative addition of the aryl halide to a Pd(0) species, transmetalation of the organoboron reagent to the resulting Pd(II) complex, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[4] The base plays a crucial role in the transmetalation step by activating the boronic acid.[9]

Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.

Experimental Protocols

The following protocols are provided as a starting point for the Suzuki coupling of this compound. Optimization of reaction parameters such as temperature, reaction time, and reagent stoichiometry may be necessary for specific substrates. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Protocol 1: General Procedure using a Buchwald-type Ligand (e.g., SPhos)

This protocol is recommended for a broad range of aryl and heteroaryl boronic acids and is based on conditions known to be effective for challenging Suzuki couplings.[6]

Materials:

-

This compound

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

-

SPhos (4-10 mol%)

-

Potassium phosphate (K₃PO₄) (2-3 equivalents)

-

Anhydrous 1,4-dioxane

-

Water (degassed)

Procedure:

-

To an oven-dried reaction vial, add this compound (1.0 eq), the arylboronic acid (1.2 eq), potassium phosphate (2.0 eq), palladium(II) acetate (2 mol%), and SPhos (4 mol%).[5]

-

Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon) three times.

-

Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio of dioxane to water) via syringe.

-

Seal the vial and heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

-

Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Protocol 2: Alternative Procedure using a Different Catalyst System (e.g., Pd(PPh₃)₄)

This protocol utilizes a more traditional catalyst and may be effective for less sterically hindered or more reactive boronic acids.

Materials:

-

This compound

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3-5 mol%)

-

Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃) (2-3 equivalents)

-

Anhydrous solvent mixture (e.g., Toluene/Ethanol/Water or Dioxane/Water)

Procedure:

-

In a dry reaction flask, combine this compound (1.0 eq), the arylboronic acid (1.3 eq), and the base (e.g., Cs₂CO₃, 2.0 eq).

-

Add the palladium catalyst, Pd(PPh₃)₄ (3 mol%).

-

The flask is evacuated and backfilled with an inert gas.

-

Add the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1) via syringe.

-

Heat the mixture to 90-100 °C with stirring.

-

Monitor the reaction until the starting material is consumed.

-

Perform an aqueous workup as described in Protocol 1.

-

Purify the product by column chromatography.

Data Presentation

The following tables summarize typical reaction parameters and provide a template for recording experimental results. The expected yield is highly dependent on the specific boronic acid used and the optimization of reaction conditions.

Table 1: Comparison of Proposed Catalytic Systems

| Parameter | System 1 (Buchwald) | System 2 (Traditional) |

| Palladium Source | Pd(OAc)₂ | Pd(PPh₃)₄ |

| Ligand | SPhos | PPh₃ (in catalyst) |

| Typical Loading | 1-5 mol% | 2-5 mol% |

| Advantages | High activity for chlorides, broad substrate scope | Readily available, well-established |

| Potential Drawbacks | Air-sensitive ligand, higher cost | Lower activity for challenging substrates |

Table 2: Common Bases and Solvents

| Base | Solvent System | Comments |

| K₃PO₄ | Toluene/H₂O, Dioxane/H₂O | Effective for many Suzuki couplings, promotes high reaction rates.[6] |

| Cs₂CO₃ | Dioxane, THF, Toluene | Strong base, can accelerate slow reactions, higher cost. |

| K₂CO₃ | Dioxane/H₂O, Toluene/Ethanol/H₂O | Common and effective base, moderate strength. |

Workflow and Logic Diagram

The following diagram illustrates the general workflow for setting up and performing the Suzuki coupling reaction.

Figure 2: Experimental workflow for the Suzuki coupling reaction.

Troubleshooting and Optimization

-

Low or No Conversion: If the reaction shows poor conversion, consider increasing the reaction temperature, using a more active catalyst system (e.g., a more electron-rich and bulky ligand), or a stronger base like cesium carbonate. Ensure that the reagents and solvents are anhydrous and that the reaction is maintained under a strictly inert atmosphere.

-

Side Product Formation: Protodeboronation (loss of the boronic acid group) can be a significant side reaction, especially with electron-deficient boronic acids.[10] Using a less aqueous solvent system or a different base may mitigate this issue. Homo-coupling of the boronic acid can also occur.

-

Difficult Purification: If the product is difficult to separate from the catalyst byproducts, consider using a palladium scavenger resin or modifying the workup procedure.

By following these protocols and considering the key experimental parameters, researchers can successfully perform the Suzuki coupling of this compound to generate a diverse range of valuable compounds for drug discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 8. Discovery of 5-Nitro- N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 3-Chloro-2-methyl-5-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic aromatic substitution (SNAr) is a pivotal reaction in modern organic synthesis, enabling the formation of carbon-heteroatom bonds on aromatic scaffolds. The pyridine ring, being electron-deficient, is particularly amenable to this transformation, especially when substituted with strong electron-withdrawing groups. 3-Chloro-2-methyl-5-(trifluoromethyl)pyridine is an activated substrate for SNAr due to the potent electron-withdrawing nature of the trifluoromethyl group and the activating effect of the pyridine nitrogen atom. The chlorine atom at the 3-position is susceptible to displacement by a variety of nucleophiles, providing a versatile platform for the synthesis of novel substituted pyridines for applications in medicinal chemistry, agrochemicals, and materials science.

The presence of the 2-methyl group can influence the reactivity of the substrate through both steric and electronic effects, potentially requiring optimization of reaction conditions compared to its non-methylated analogues. These application notes provide an overview of the SNAr on this compound and detailed, representative protocols for its reaction with common oxygen, nitrogen, and sulfur nucleophiles.

Reaction Mechanism

The nucleophilic aromatic substitution on this compound proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized by the electron-withdrawing trifluoromethyl group and the pyridine nitrogen. In the second, typically rapid, step, the chloride ion is eliminated, and the aromaticity of the pyridine ring is restored, yielding the substituted product.

Application Notes and Protocols: Synthesis of Fungicides Using 3-Chloro-5-(trifluoromethyl)pyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of two commercially significant fungicides, Fluazinam and Fluopicolide. The syntheses utilize key intermediates derived from the 3-chloro-5-(trifluoromethyl)pyridine scaffold. While the specific starting material, 3-chloro-2-methyl-5-(trifluoromethyl)pyridine, is not a commonly cited precursor for these fungicides, this document outlines the established and well-documented synthetic routes to the necessary intermediates and the final active ingredients.

Synthesis of Fluazinam

Fluazinam is a broad-spectrum fungicide effective against a variety of fungal pathogens. Its synthesis involves the coupling of 2-amino-3-chloro-5-(trifluoromethyl)pyridine with 2,4-dichloro-3,5-dinitrobenzotrifluoride.

Synthesis of the Key Intermediate: 2-Amino-3-chloro-5-(trifluoromethyl)pyridine

The precursor for Fluazinam, 2-amino-3-chloro-5-(trifluoromethyl)pyridine, is typically synthesized from 2,3-dichloro-5-(trifluoromethyl)pyridine via amination.

Experimental Protocol:

-

Reaction Setup: In a high-pressure autoclave, combine 2,3-dichloro-5-(trifluoromethyl)pyridine and a suitable solvent such as ethanol.

-

Amination: Introduce ammonia (aqueous or gaseous) into the autoclave.

-

Reaction Conditions: Heat the mixture under pressure. The reaction progress should be monitored by an appropriate analytical method such as gas chromatography (GC) or thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reactor and vent any excess pressure. The resulting solid product can be collected by filtration and washed with a suitable solvent (e.g., cool ethanol) to afford 2-amino-3-chloro-5-(trifluoromethyl)pyridine.

| Parameter | Value | Reference |

| Starting Material | 2,3-dichloro-5-(trifluoromethyl)pyridine | [1] |

| Reagent | Ammonia (NH₃) | [1] |

| Solvent | Ethanol | [1] |

| Pressure | 50 atm | [1] |

| Reaction Time | 10 hours | [1] |

Synthesis of Fluazinam

Experimental Protocol:

-

Reaction Setup: In a reaction vessel, dissolve 2-amino-3-chloro-5-(trifluoromethyl)pyridine and 2,4-dichloro-3,5-dinitrobenzotrifluoride in a solvent such as 2-methyltetrahydrofuran.

-

Base Addition: Add an inorganic base, for instance, potassium hydroxide.

-

Reaction Conditions: Stir the reaction mixture at a controlled temperature until the reaction is complete, as monitored by HPLC.

-

Work-up and Purification: After the reaction, the mixture is typically subjected to an acidic work-up (e.g., with dilute hydrochloric acid) to neutralize the base. The product can then be extracted with an organic solvent. The organic layer is washed, dried, and the solvent is evaporated to yield Fluazinam, which can be further purified by recrystallization.[2]

| Parameter | Value/Range | Reference |

| Reactant 1 | 2-amino-3-chloro-5-(trifluoromethyl)pyridine | [2] |

| Reactant 2 | 2,4-dichloro-3,5-dinitrobenzotrifluoride | [2] |

| Solvent | 2-methyltetrahydrofuran | [2] |

| Base | Inorganic base (e.g., Potassium Hydroxide) | [2] |

| Molar Ratio (Reactant 1:Reactant 2) | 0.95-1.02 : 1 | [2] |

| Yield | Up to 98.4% | [2] |

| Purity | Up to 99.8% | [2] |

Synthesis and Mode of Action Workflow for Fluazinam

Caption: Synthesis pathway of Fluazinam and its mechanism of action as an uncoupler of oxidative phosphorylation.

Synthesis of Fluopicolide

Fluopicolide is a fungicide used for controlling oomycete pathogens. Its synthesis involves the condensation of [3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylamine with 2,6-dichlorobenzoyl chloride.

Synthesis of the Key Intermediate: [3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylamine

The key intermediate for Fluopicolide, [3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylamine, is often prepared as its acetate salt from 2-cyano-3-chloro-5-(trifluoromethyl)pyridine.

Experimental Protocol:

-

Reaction Setup: Charge a hydrogenation reactor with 2-cyano-3-chloro-5-(trifluoromethyl)pyridine, acetic acid as the solvent, and a Raney nickel catalyst.

-

Hydrogenation: Pressurize the reactor with hydrogen gas and heat to the desired temperature. Maintain the reaction under pressure with agitation.

-

Work-up and Isolation: After the reaction is complete, cool the reactor, vent the hydrogen, and filter off the catalyst. The resulting solution contains 2-aminomethyl-3-chloro-5-(trifluoromethyl)pyridine acetate, which can be used directly in the next step.[3]

| Parameter | Value | Reference |

| Starting Material | 2-cyano-3-chloro-5-(trifluoromethyl)pyridine | [3] |

| Reagent | Hydrogen (H₂) | [3] |

| Catalyst | Raney Nickel | [3] |

| Solvent | Acetic Acid | [3] |

| Reaction Type | Low-pressure catalytic hydrogenation | [3] |

Synthesis of Fluopicolide

Experimental Protocol:

-

Reaction Setup: In a reaction vessel, dissolve 1-[-3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methanamine-Acetate in a biphasic solvent system such as water and toluene.

-

Acylation: Add 2,6-Dichlorobenzoylchloride to the mixture. In parallel, dose an aqueous solution of a base like sodium hydroxide to neutralize the acid formed during the reaction.

-

Reaction Conditions: The reaction is exothermic; maintain the internal temperature between +38°C and +43°C.

-

Work-up and Purification: After the reaction, separate the aqueous phase. Cool the organic phase to induce crystallization. The solid product is collected by filtration, washed with cold toluene, and dried under vacuum to yield Fluopicolide.[4]

| Parameter | Value | Reference |

| Reactant 1 | 1-[-3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methanamine-Acetate | [4] |

| Reactant 2 | 2,6-Dichlorobenzoylchloride | [4] |

| Solvents | Water and Toluene | [4] |

| Base | 32 wt. % aqueous Sodium Hydroxide | [4] |

| Temperature | +38°C to +43°C | [4] |

| Yield | 95.71% | [4] |

| Purity | 99.7 wt. % | [4] |

Synthesis and Mode of Action Workflow for Fluopicolide

Caption: Synthesis pathway of Fluopicolide and its mechanism of action targeting spectrin-like proteins.

Mode of Action

Fluazinam

Fluazinam acts as a potent uncoupler of oxidative phosphorylation in the mitochondria of fungi.[5][6] It disrupts the proton gradient across the inner mitochondrial membrane, which is essential for the production of ATP by ATP synthase. This disruption leads to a rapid depletion of cellular energy, ultimately causing fungal cell death.[7]

Fluopicolide

The mode of action of Fluopicolide is distinct from many other fungicides. It is believed to affect spectrin-like proteins within the cytoskeleton of oomycetes.[8] This disruption interferes with cell wall integrity, leading to the lysis of zoospores and inhibition of mycelial growth. Its unique target makes it a valuable tool for managing fungicide resistance.[8]

Disclaimer: The provided protocols are for informational purposes and should be adapted and optimized based on laboratory conditions and safety guidelines. Always perform a thorough risk assessment before conducting any chemical synthesis.

References

- 1. 3-Chloro-5-(trifluoromethyl)pyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Chloro-5-(trifluoro-meth-yl)pyridin-2-amine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. CN107286087B - Synthetic method of 2-cyano-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 6. CN107954924A - A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2- - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application of 3-Chloro-2-methyl-5-(trifluoromethyl)pyridine in Insecticide Development: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-methyl-5-(trifluoromethyl)pyridine is a fluorinated pyridine derivative that serves as a valuable building block in the synthesis of novel agrochemicals. The trifluoromethyl group, a key feature of this molecule, is known to enhance the biological activity, metabolic stability, and lipophilicity of active ingredients, making it a desirable moiety in the design of modern insecticides. While direct commercial insecticides synthesized from this specific precursor are not widely documented, its structural similarity to key intermediates used in the production of potent insecticides suggests its significant potential in the development of new pest management agents. This document provides an overview of its application, focusing on the synthesis of analogous insecticidal compounds, their mechanism of action, and detailed protocols for their evaluation.

Application Notes

Synthesis of Novel Insecticidal Derivatives

This compound can be utilized as a starting material for the synthesis of a variety of insecticidal compounds. The reactivity of the pyridine ring and its substituents allows for the introduction of diverse pharmacophores to target specific insect pests. A common synthetic strategy involves the oxidation of the 2-methyl group to a carboxylic acid, forming 3-chloro-5-(trifluoromethyl)picolinic acid. This intermediate can then be coupled with various amine- or hydrazine-containing moieties to generate novel amides, esters, and heterocyclic compounds with insecticidal properties.

For instance, research has demonstrated the synthesis of novel trifluoromethylpyridine derivatives containing a 1,3,4-oxadiazole moiety from 3-chloro-5-(trifluoromethyl)picolinic acid, which have shown significant insecticidal activity against various pests.

Mechanism of Action: Targeting the Insect Nervous System

Many pyridine-based insecticides, particularly those with structural similarities to neonicotinoids, exert their effects by modulating the function of nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system. These receptors are ligand-gated ion channels that play a crucial role in synaptic transmission. The binding of insecticides to nAChRs can lead to overstimulation of the neuron, resulting in paralysis and death of the insect. The trifluoromethyl group in the pyridine ring can significantly influence the binding affinity and selectivity of the compound for insect nAChRs over their vertebrate counterparts, contributing to a more favorable safety profile.

Quantitative Data: Insecticidal Activity of Analogous Compounds

The following table summarizes the insecticidal activity of novel trifluoromethylpyridine derivatives synthesized from a closely related intermediate, 3-chloro-5-(trifluoromethyl)picolinic acid. The data is presented as the median lethal concentration (LC50), which is the concentration of the insecticide that is lethal to 50% of the tested insect population.

| Compound ID | Target Pest | Bioassay Method | Exposure Time (h) | LC50 (mg/L) | Reference Compound | LC50 of Reference (mg/L) |

| E18 | Mythimna separata (Oriental armyworm) | Leaf Dip | 48 | 38.5 | Avermectin | 29.6 |

| E27 | Mythimna separata (Oriental armyworm) | Leaf Dip | 48 | 30.8 | Avermectin | 29.6 |

| E5 | Plutella xylostella (Diamondback moth) | Leaf Dip | 48 | >80% mortality at 250 mg/L | Chlorpyrifos | 87% mortality at 250 mg/L |

| E6 | Plutella xylostella (Diamondback moth) | Leaf Dip | 48 | >80% mortality at 250 mg/L | Chlorpyrifos | 87% mortality at 250 mg/L |